molecular formula C18H21N3O6S B240121 Cefprozil monohydrate CAS No. 111900-24-4

Cefprozil monohydrate

Cat. No.: B240121
CAS No.: 111900-24-4
M. Wt: 407.4 g/mol
InChI Key: ALYUMNAHLSSTOU-CIRGZYLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefprozil monohydrate is synthesized through a series of chemical reactions involving the condensation of specific intermediates. One common method involves the condensation reaction with N,N-dimethylaniline, which helps in reducing reaction time and increasing yield . Another method involves placing a cefprozil dimethylformamide solvate in a mixed solvent composed of specific reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of pH, temperature, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Cefprozil monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Cefprozil monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Cefprozil monohydrate, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall formation. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness of Cefprozil Monohydrate: this compound is unique due to its high bioavailability and broad spectrum of activity against both gram-positive and gram-negative bacteria. It is also known for its relatively low incidence of cross-allergy with penicillin, making it a safer option for patients with penicillin allergies .

Biological Activity

Cefprozil monohydrate is a semisynthetic, second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article provides an in-depth exploration of its biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, disrupting the third and final stage of cell wall synthesis. This action leads to cell lysis mediated by autolytic enzymes such as autolysins . The compound is particularly effective against various Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus (methicillin-susceptible strains).
  • Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and certain Enterobacteriaceae .

Pharmacokinetics

Cefprozil is characterized by high oral bioavailability (approximately 95%) and a relatively short half-life of about 1.3 hours. The pharmacokinetic properties include:

  • Volume of Distribution : 0.23 L/kg
  • Protein Binding : Approximately 36%
  • Renal Clearance : 3 mL/min/kg in fasting subjects
  • Urinary Recovery : About 60% of the administered dose is recovered in urine .

The compound reaches peak plasma concentrations within approximately 1.5 hours post-administration, with mean plasma concentrations varying based on dosage:

Dosage (mg)Peak Plasma Concentration (µg/mL)Urinary Excretion (%)
2506.160%
50010.562%
100018.354%

Clinical Efficacy

Cefprozil has been evaluated in numerous clinical trials for various infections, including otitis media, sinusitis, pharyngitis, tonsillitis, lower respiratory tract infections, skin infections, and urinary tract infections. It has demonstrated comparable or superior efficacy to other commonly prescribed antibiotics such as amoxicillin/clavulanate and cefaclor .

Case Studies

  • Otitis Media in Children : In a study involving children with acute otitis media, cefprozil administered at a dose of 15 mg/kg twice daily proved as effective as cefaclor or amoxicillin/clavulanate given at higher frequencies .
  • Respiratory Tract Infections : In comparative trials, cefprozil showed greater clinical efficacy than cefuroxime axetil for lower respiratory tract infections and demonstrated significant bacteriological efficacy over cefaclor in treating tonsillitis .

Safety Profile

Cefprozil is generally well tolerated with a low incidence of adverse effects. Commonly reported side effects include mild to moderate gastrointestinal disturbances such as diarrhea and nausea, which rarely necessitate discontinuation of treatment .

Adverse Effects Summary

Adverse EffectIncidence
DiarrheaMild to Moderate
NauseaMild to Moderate
Serious ReactionsRare

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-CIRGZYLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111900-24-4, 121123-17-9
Record name Cefprozil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPROZIL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefprozil monohydrate
Reactant of Route 2
Reactant of Route 2
Cefprozil monohydrate
Reactant of Route 3
Reactant of Route 3
Cefprozil monohydrate
Reactant of Route 4
Cefprozil monohydrate
Reactant of Route 5
Cefprozil monohydrate
Reactant of Route 6
Reactant of Route 6
Cefprozil monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.